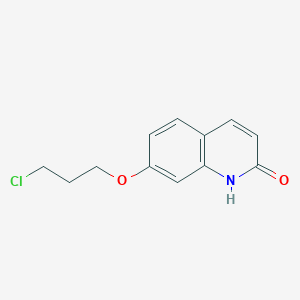

7-(3-Chloropropoxy)quinolin-2(1H)-one

Description

Significance of the Quinolinone Scaffold in Medicinal Chemistry

The quinolinone nucleus is a versatile and highly valued scaffold in drug discovery, demonstrating a broad spectrum of pharmacological activities. Its rigid bicyclic structure provides a defined orientation for substituent groups to interact with biological targets, while also being amenable to a wide variety of chemical modifications. This allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.

The therapeutic importance of the quinolinone scaffold is evidenced by its presence in numerous approved drugs across various disease areas. These include agents with anticancer, antibacterial, antimalarial, anti-inflammatory, and antipsychotic properties. For instance, the quinolinone core is central to the mechanism of action of certain kinase inhibitors used in oncology and is a key feature of some fluoroquinolone antibiotics. The ability of quinolinone derivatives to modulate the activity of diverse biological targets, such as enzymes and receptors, underscores their significance and continued exploration in medicinal chemistry.

Overview of 7-(3-Chloropropoxy)quinolin-2(1H)-one within Quinolinone Research

Within the vast landscape of quinolinone research, this compound stands out not for its direct therapeutic effects, but as a crucial building block in the synthesis of complex and potent active pharmaceutical ingredients (APIs). This compound serves as a key intermediate, providing a reactive handle for the introduction of various functional groups at the 7-position of the quinolinone core.

The primary utility of this compound lies in its 3-chloropropoxy side chain. The terminal chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the facile connection of the quinolinone scaffold to other molecular fragments, a common strategy in the assembly of modern drugs.

A prominent example of its application is in the synthesis of the atypical antipsychotic drug, brexpiprazole (B1667787). researchgate.netasianpubs.org In the synthesis of brexpiprazole, the hydroxyl group of 7-hydroxyquinolin-2(1H)-one is first alkylated to introduce the chloropropoxy chain, though some syntheses of related compounds utilize a 4-chlorobutoxy or 4-bromobutoxy chain. researchgate.netgoogle.comnih.govnewdrugapprovals.org Subsequently, the terminal chloride of the resulting intermediate is displaced by a piperazine-containing moiety to yield the final drug molecule. google.com This synthetic strategy highlights the indispensable role of this compound and its analogs in constructing the complex architecture of brexpiprazole.

Similarly, this intermediate is structurally related to key precursors used in the synthesis of aripiprazole (B633), another widely used antipsychotic medication. nih.govgoogle.com The synthetic routes to aripiprazole and its analogs often involve the alkylation of a 7-hydroxyquinolinone derivative with a bifunctional linker, such as 1,4-dibromobutane, to create a reactive site for coupling with a piperazine (B1678402) derivative. nih.gov

The table below summarizes the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C12H12ClNO2 |

| Molecular Weight | 237.68 g/mol |

| CAS Number | 79145-59-8 |

| Primary Role | Synthetic Intermediate |

The following table details the key reactants and products in the synthesis of antipsychotics where this compound or a closely related analog serves as a key intermediate.

| Starting Material | Key Intermediate | Final Product (Example) |

| 7-Hydroxyquinolin-2(1H)-one | 7-(4-chlorobutoxy)quinolin-2(1H)-one | Brexpiprazole |

| 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone | 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | Aripiprazole |

Structure

3D Structure

Properties

IUPAC Name |

7-(3-chloropropoxy)-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c13-6-1-7-16-10-4-2-9-3-5-12(15)14-11(9)8-10/h2-5,8H,1,6-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDYSBCHGVQENV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)N2)OCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20509207 | |

| Record name | 7-(3-Chloropropoxy)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79145-59-8 | |

| Record name | 7-(3-Chloropropoxy)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 3 Chloropropoxy Quinolin 2 1h One and Its Intermediates

Established Synthetic Pathways to 7-(3-Chloropropoxy)quinolin-2(1H)-one

Established routes to this compound primarily rely on the functionalization of a pre-formed quinolinone core. The key transformation is the introduction of the 3-chloropropoxy side chain at the 7-position.

Alkylation Reactions Utilizing 7-Hydroxyquinolin-2(1H)-one Precursors

The most direct method for synthesizing this compound is through the O-alkylation of 7-hydroxyquinolin-2(1H)-one. This reaction involves treating the hydroxyl group of the quinolinone precursor with a suitable three-carbon alkylating agent. A common reagent for this purpose is 1-bromo-3-chloropropane (B140262).

The synthesis of the required precursor, 7-hydroxyquinolin-2(1H)-one, can be achieved through various methods. One innovative approach involves the 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) mediated oxidation of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone. asianpubs.orgresearchgate.net Another method starts with treating 7-hydroxyquinoline (B1418103) 1-oxide with acetic anhydride, followed by hydrolysis. researchgate.net Once 7-hydroxyquinolin-2(1H)-one is obtained, it is reacted with an excess of an alkylating agent like 1-bromo-3-chloropropane in the presence of a base. This type of N-alkylation has been demonstrated in the synthesis of opipramol, where iminostilbene (B142622) is reacted with an excess of 1-bromo-3-chloropropane. googleapis.com The base, typically potassium carbonate, facilitates the deprotonation of the hydroxyl group, forming a more nucleophilic phenoxide that subsequently attacks the alkyl halide, displacing the bromide and forming the desired ether linkage.

Optimization of Reaction Conditions for Scalable Synthesis

For any synthetic process to be industrially viable, optimization for scalable synthesis is crucial. This involves adjusting reaction parameters to maximize yield, minimize by-products, and ensure the process is cost-effective and reproducible on a large scale. northwestern.edunih.gov Key factors in the alkylation of 7-hydroxyquinolin-2(1H)-one include the choice of base, solvent, temperature, and reaction time.

For large-scale preparations, conditions are selected to facilitate easy work-up and purification. For instance, using a solid base like potassium carbonate allows for simple filtration to remove inorganic salts. googleapis.com The choice of solvent is also critical; polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often effective for this type of Williamson ether synthesis. Phase-transfer catalysts, such as polyethylene (B3416737) glycol (PEG), can also be employed to enhance the reaction rate and efficiency, particularly when dealing with heterogeneous mixtures. googleapis.com Optimization studies aim to define a set of conditions that provide high yields consistently, as demonstrated in gold-catalyzed quinoline (B57606) synthesis where catalyst, additive, solvent, and temperature were systematically varied. acs.org

Synthesis of Key Precursors and Intermediates to the Compound

Preparation of 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is a crucial intermediate in the synthesis of several complex molecules. researchgate.netmdpi.comneugenlabs.comnih.gov A convenient synthesis for this compound has been developed on a hectogram scale. researchgate.net The process begins with 5-bromo-2-methoxyphenol (B1267044) and proceeds through several steps including Friedel-Crafts reaction, alkylation, bromination, and cyano substitution to yield a 3-amino-2-(2-bromobenzoyl)acrylonitrile intermediate. researchgate.net This precursor then undergoes a key intramolecular cyclization to form the desired product. researchgate.net The final compound is typically a yellow to orange crystalline solid. neugenlabs.com

Below is a table summarizing the properties of this key intermediate.

| Property | Value |

| IUPAC Name | 7-(3-chloropropoxy)-6-methoxy-4-oxo-1H-quinoline-3-carbonitrile |

| Molecular Formula | C₁₄H₁₃ClN₂O₃ |

| Molecular Weight | 292.72 g/mol |

| Appearance | Yellow to orange crystalline solid |

This intermediate can be further functionalized. For example, it can be reacted with phosphorus oxychloride in toluene (B28343) to convert the 4-hydroxy group into a 4-chloro group, producing 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile, another versatile intermediate for further substitution reactions. mdpi.com

Intramolecular Cyclization Strategies in Quinoline Synthesis

The formation of the quinoline ring system is a cornerstone of these synthetic pathways, and intramolecular cyclization is a powerful strategy to achieve this. nih.gov In the synthesis of the aforementioned carbonitrile intermediate, a key step involves the intramolecular cyclization of a 3-amino-2-(2-bromobenzoyl)acrylonitrile compound under K₂CO₃/DMF conditions. researchgate.net This reaction constructs the core heterocyclic structure of the quinoline.

Various cyclization strategies have been developed for quinoline synthesis. These can be promoted by different catalysts and reaction conditions. For instance, β-(2-aminophenyl)-α,β-ynones can undergo intramolecular cyclization at room temperature to generate a quinoline ring. rsc.org Lewis acids can also promote cyclization to form the quinolone heterocycle, which can be part of a one-pot, multi-step sequence. researchgate.net Other methods include the intramolecular oxidative cyclization of o-cinnamylanilines mediated by KOtBu. organic-chemistry.org These strategies highlight the versatility of cyclization reactions in building the complex quinoline scaffold from appropriately substituted acyclic precursors.

Advanced Synthetic Approaches and Methodological Innovations

Modern organic synthesis continually seeks more efficient, atom-economical, and environmentally friendly methods. The synthesis of quinolines and their derivatives has benefited significantly from such innovations.

Advanced approaches often employ transition-metal catalysis to facilitate bond formations that are difficult to achieve through classical methods. Examples include:

Gold-Catalyzed Intermolecular Cyclization : A method using a (PPh₃)AuCl catalyst with a AgOTf additive allows for the intermolecular cyclization of internal alkynes with 2-aminoaryl carbonyls to produce a wide array of functionalized quinolines in good to excellent yields. acs.org

Copper-Catalyzed Reactions : An efficient copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid enables the direct synthesis of 2-substituted quinolines. organic-chemistry.org

Palladium-Catalyzed Annulation : The annulation of o-iodo-anilines with propargyl alcohols, catalyzed by palladium, provides a broad range of 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org

Iodine-Mediated Cyclization : An efficient one-pot approach for synthesizing quinolines from o-aminothiophenol and 1,3-ynone involves a Michael addition–cyclization followed by an I₂-mediated desulfurative step. rsc.org

Photocatalysis represents another frontier, with visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols providing quinolines at room temperature using an organic catalyst. organic-chemistry.org These advanced methodologies offer novel and powerful tools for constructing the quinoline core, often with greater efficiency and functional group tolerance than traditional methods.

Palladium-Catalyzed Functionalization in Quinolinone Synthesis

Palladium-catalyzed reactions have become a cornerstone in the synthesis of complex organic molecules, including the quinolin-2(1H)-one scaffold. nih.gov These methods offer mild reaction conditions and high functional group tolerance. nih.gov Various palladium-catalyzed strategies can be employed to construct the core quinolinone structure, which can then be further functionalized to yield compounds like this compound.

One such approach involves a domino Heck/cyclization reaction. For instance, methyl β-(2-acetamidophenyl)acrylates can react with aryl iodides in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a base like potassium acetate (KOAc) to yield 4-arylquinolin-2(1H)-ones. nih.gov

Another powerful palladium-catalyzed method is the intramolecular amidation of C(sp²)-H bonds. This has been used to synthesize substituted quinolin-2(1H)-ones from o-haloaromatic compounds bearing a carbonyl equivalent and primary or secondary amides. nih.gov The choice of palladium catalyst and reaction conditions is crucial for the efficiency of these transformations. A variety of palladium catalysts and ligands can be utilized, as highlighted in the table below.

| Catalyst System | Reactants | Product Type | Reference |

| Pd(OAc)₂, KOAc | Methyl β-(2-acetamidophenyl)acrylates, Aryl iodides | 4-Arylquinolin-2(1H)-ones | nih.gov |

| PdCl₂, Cu(OAc)₂ | N-substituted-3,3-diarylacrylamides | 4-Arylquinolin-2(1H)-ones | nih.gov |

Furthermore, palladium-catalyzed cascade reactions have been developed for the rapid construction of complex quinolin-2(1H)-one scaffolds. For example, a cascade radical cyclization and C–H amination of 1,7-enynes with perfluoroalkyl iodides and hydroxylamine (B1172632) has been demonstrated. rsc.orgresearchgate.net Diversity-oriented synthesis of functionalized quinolin-2(1H)-ones can also be achieved via palladium-catalyzed site-selective cross-coupling reactions. acs.org

Catalyst-Free Synthesis Techniques Applicable to Quinolinone Scaffolds

While catalytic methods offer significant advantages, catalyst-free techniques remain relevant and powerful for the synthesis of quinolinone scaffolds. These methods often rely on intramolecular cyclization reactions driven by heat or the presence of a strong acid or base.

A prominent example is the Friedel-Crafts reaction. The intramolecular Friedel-Crafts cyclization of N-(3-hydroxyphenyl)-3-chloropropionamide using a Lewis acid like aluminum chloride (AlCl₃) can produce 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, a direct precursor to the alkylated final product. google.com This reaction, however, can sometimes lead to a mixture of isomers, such as the 5-hydroxy-3,4-dihydro-2(1H)-quinolinone. google.com

Another approach involves the condensation of meta-substituted anilines with reagents like methyl 3,3-dimethoxypropionate in a two-step acylation and cyclization sequence. doaj.org This method can preferentially form 7-substituted quinolinones, with the product ratio depending on the steric and electronic properties of the substituent on the aniline. doaj.org For instance, the selectivity for the 7-substituted product increases with the steric bulk of an alkyl substituent on the aniline. doaj.org

The synthesis of the key intermediate, 7-hydroxyquinolin-2(1H)-one, can also be achieved through the oxidation of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). researchgate.netasianpubs.org This method is noted for its efficiency and reduced generation of by-products. researchgate.netasianpubs.org

| Method | Starting Materials | Key Reagent/Condition | Product | Reference |

| Intramolecular Friedel-Crafts Cyclization | N-(3-hydroxyphenyl)-3-chloropropionamide | AlCl₃, Heat | 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone | google.com |

| Condensation/Cyclization | Meta-substituted anilines, Methyl 3,3-dimethoxypropionate | Heat/Acid | 7-Substituted quinolin-2(1H)-ones | doaj.org |

| Oxidation | 7-Hydroxy-1,2,3,4-tetrahydro-2-quinolinone | DDQ | 7-Hydroxyquinolin-2(1H)-one | researchgate.netasianpubs.org |

These catalyst-free methods, while sometimes requiring harsher conditions, provide robust and often scalable routes to the fundamental quinolinone structures necessary for the synthesis of this compound.

Structural Modifications and Derivatives of 7 3 Chloropropoxy Quinolin 2 1h One

Introduction of Piperazine (B1678402) Moieties

The secondary amine of the piperazine ring is an effective nucleophile that can readily displace the terminal chlorine atom of the 7-(3-chloropropoxy) side chain. This nucleophilic substitution reaction is a common and efficient method for linking various substituted piperazine groups to the quinolinone core, yielding a diverse array of derivatives.

Benzothiophene-Substituted Piperazine Derivatives

Derivatives incorporating a benzothiophene (B83047) moiety have been synthesized by coupling 7-(3-Chloropropoxy)quinolin-2(1H)-one with a pre-formed benzothiophene-piperazine synthon. The synthesis of the requisite 1-(benzo[b]thiophen-4-yl)piperazine (B1287173) can be achieved through established methods, which is then reacted with the chloropropoxy quinolinone intermediate, typically in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF), to yield the final product. google.com This modular approach allows for the combination of two distinct heterocyclic systems, creating complex molecules with potential for varied biological interactions.

| R Group (at C4 of Piperazine) | Resulting Compound Name |

| Benzo[b]thiophen-4-yl | 7-(3-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)propoxy)quinolin-2(1H)-one |

| 5-Chlorobenzo[b]thiophen-2-yl | 7-(3-(4-(5-Chlorobenzo[b]thiophen-2-yl)piperazin-1-yl)propoxy)quinolin-2(1H)-one |

| 3-Methylbenzo[b]thiophen-2-yl | 7-(3-(4-(3-Methylbenzo[b]thiophen-2-yl)piperazin-1-yl)propoxy)quinolin-2(1H)-one |

Fluoro-Substituted Phenylpiperazine Derivatives

The introduction of fluorine atoms into pharmaceutical compounds can significantly alter their metabolic stability, lipophilicity, and binding affinity. mdpi.com A variety of fluoro-substituted phenylpiperazine derivatives of this compound have been synthesized. The general synthetic route involves the nucleophilic substitution reaction between the chloropropoxy quinolinone and an appropriately fluoro-substituted 1-phenylpiperazine. biointerfaceresearch.comnih.gov These reactions are typically carried out under basic conditions to facilitate the displacement of the chloride. This strategy allows for the systematic exploration of the effects of fluorine substitution patterns on the phenyl ring.

| Phenylpiperazine Reactant | Resulting Compound Name |

| 1-(2-Fluorophenyl)piperazine | 7-(3-(4-(2-Fluorophenyl)piperazin-1-yl)propoxy)quinolin-2(1H)-one |

| 1-(4-Fluorophenyl)piperazine | 7-(3-(4-(4-Fluorophenyl)piperazin-1-yl)propoxy)quinolin-2(1H)-one |

| 1-(3,4-Dichlorophenyl)piperazine | 7-(3-(4-(3,4-Dichlorophenyl)piperazin-1-yl)propoxy)quinolin-2(1H)-one |

| 1-(3-(Trifluoromethyl)phenyl)piperazine | 7-(3-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)propoxy)quinolin-2(1H)-one |

Aryl and Heteroaryl Substitutions on the Quinolinone Core

Beyond modification of the C7-side chain, significant research has been directed towards the functionalization of the quinolinone nucleus itself. Introducing aryl and heteroaryl substituents directly onto the core structure can profoundly influence the molecule's electronic properties and three-dimensional shape.

2-Arylquinolines and 2,6-Diarylquinolines

The synthesis of 2-aryl and 2,6-diaryl quinoline (B57606) derivatives involves constructing the quinoline ring from appropriately substituted precursors. nih.gov For instance, variations of the Friedländer annulation or Povarov reaction can be employed. researchgate.net To synthesize a 2-aryl derivative of the title compound, one might start with a 2-aminoaryl ketone that already contains the desired 4-(3-chloropropoxy) substituent. This intermediate would then be reacted with a compound containing an α-methylene carbonyl group to form the quinolinone ring. The synthesis of 2,6-diarylquinolines follows a similar logic, utilizing precursors that bear aryl groups at positions destined to become C2 and C6 of the final quinoline scaffold. researchgate.net These multi-component reaction strategies allow for the convergent assembly of complex quinoline systems. nih.govresearchgate.net

3-(Heteroaryl)quinolin-2(1H)-one Analogs

The C3 position of the quinolinone ring is another key site for modification. A powerful method for introducing heteroaryl groups at this position is the palladium-catalyzed cross-coupling reaction. nih.govresearchgate.net This approach typically begins with the synthesis of a 3-bromo-7-(3-chloropropoxy)quinolin-2(1H)-one intermediate. This brominated precursor can then undergo C-H functionalization or other cross-coupling reactions with a wide range of heteroaromatic compounds, such as benzoxazoles, indoles, benzimidazoles, and purines. nih.gov The use of a bimetallic catalyst system, such as Pd(OAc)2/CuI, has been shown to be effective for these transformations, providing good to excellent yields. nih.gov

| Heteroaryl Reactant | Coupling Method | Resulting Compound Structure |

| Benzoxazole | Pd-catalyzed C-H functionalization | 3-(Benzoxazol-2-yl)-7-(3-chloropropoxy)quinolin-2(1H)-one |

| Indole | Pd-catalyzed C-H functionalization | 7-(3-Chloropropoxy)-3-(1H-indol-3-yl)quinolin-2(1H)-one |

| 6-(Methylthio)purine | Pd-catalyzed C-H functionalization | 7-(3-Chloropropoxy)-3-(6-(methylthio)-9H-purin-8-yl)quinolin-2(1H)-one |

| Various Aryl Boronic Acids | Liebeskind–Srogl cross-coupling | 3-(Aryl-purinyl)-7-(3-chloropropoxy)quinolin-2(1H)-one |

Modifications of the Propoxy Chain and Halogen Substituents

Systematic modification of the linker connecting a pharmacophore to a core scaffold is a fundamental strategy in medicinal chemistry. For this compound, this involves altering the length of the alkyl chain and the identity of the terminal halogen.

These modifications are generally achieved by reacting 7-hydroxyquinolin-2(1H)-one, the precursor to the title compound, with different dihaloalkanes. researchgate.net For example, using 1-bromo-2-chloroethane (B52838) or 1-bromo-4-chlorobutane (B103958) in place of 1-bromo-3-chloropropane (B140262) allows for the synthesis of analogs with ethoxy and butoxy linkers, respectively.

Furthermore, the reactivity of the side chain can be tuned by replacing the chlorine atom with other halogens. A 7-(3-bromopropoxy) analog would be more reactive towards nucleophiles, while a 7-(3-fluoropropoxy) analog would be less reactive. These halogenated derivatives serve as versatile intermediates for further synthetic elaborations, allowing for fine-tuning of reactivity in subsequent coupling reactions. mdpi.com

| Chain/Halogen Modification | Reactant with 7-hydroxyquinolin-2(1H)-one | Resulting Intermediate |

| Ethoxy Chain | 1-Bromo-2-chloroethane | 7-(2-Chloroethoxy)quinolin-2(1H)-one |

| Butoxy Chain | 1-Bromo-4-chlorobutane | 7-(4-Chlorobutoxy)quinolin-2(1H)-one |

| Bromo Substituent | 1,3-Dibromopropane | 7-(3-Bromopropoxy)quinolin-2(1H)-one |

| Iodo Substituent | 1-Bromo-3-iodopropane | 7-(3-Iodopropoxy)quinolin-2(1H)-one |

Structurally Related Quinoline and Carbostyril Derivatives

A substantial body of research has been dedicated to the synthesis and evaluation of quinoline and carbostyril (quinolin-2(1H)-one) derivatives that are structurally related to this compound. These analogs often feature modifications at the 7-position, varying the length and functionality of the alkoxy chain, as well as introducing different substituents on the quinoline or carbostyril nucleus.

A key intermediate in the synthesis of many of these derivatives is 7-hydroxyquinolin-2(1H)-one. This compound provides a convenient starting point for introducing a variety of alkoxy side chains at the 7-position through Williamson ether synthesis or other alkylation methods. researchgate.netnih.gov For instance, the reaction of 7-hydroxyquinolin-2(1H)-one with 1,n-dibromoalkanes followed by substitution with an appropriate amine is a common strategy to introduce diverse functionalities. nih.gov

One of the most notable classes of structurally related carbostyril derivatives is exemplified by the antipsychotic drugs aripiprazole (B633) and brexpiprazole (B1667787). Aripiprazole, chemically known as 7-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one, features a butoxy chain at the 7-position linked to a dichlorophenylpiperazine moiety. nih.gov The dihydroquinolin-2(1H)-one (carbostyril) core is a key structural feature.

Brexpiprazole, a newer analog, shares the carbostyril core but has a modified terminal group, 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one. researchgate.net The synthesis of brexpiprazole often involves the key intermediate 7-(4-chlorobutoxy)quinolin-2(1H)-one, highlighting the importance of haloalkoxy quinolinones as precursors. researchgate.net The structural difference between aripiprazole and brexpiprazole at the terminal aryl group, while maintaining the butoxy linker, results in a distinct pharmacological profile.

Further research has explored a wide range of modifications to this basic scaffold. For example, a series of 6,7,8-substituted 4-substituted-benzyloxyquinolin-2(1H)-one derivatives have been synthesized and evaluated for their biological activities. nih.govnih.gov These studies provide insights into the structure-activity relationships (SAR), demonstrating how substitutions on the quinoline ring can influence the therapeutic potential of these compounds. nih.govnih.gov

The following interactive table provides a summary of some structurally related quinoline and carbostyril derivatives, highlighting their key structural features.

| Compound Name | Core Structure | 7-Position Substituent | Key Research Findings |

| 7-Hydroxyquinolin-2(1H)-one | Quinolin-2(1H)-one | -OH | Key intermediate for the synthesis of various 7-alkoxy derivatives. researchgate.netasianpubs.org |

| 7-(4-Chlorobutoxy)quinolin-2(1H)-one | Quinolin-2(1H)-one | -O-(CH2)4-Cl | Important precursor in the synthesis of brexpiprazole. researchgate.net |

| Aripiprazole | 3,4-Dihydroquinolin-2(1H)-one | -O-(CH2)4-N-piperazinyl-(2,3-dichlorophenyl) | Acts as a partial agonist at dopamine (B1211576) D2 receptors and is used as an antipsychotic agent. nih.gov |

| Brexpiprazole | Quinolin-2(1H)-one | -O-(CH2)4-N-piperazinyl-(1-benzothiophen-4-yl) | A serotonin-dopamine activity modulator with a distinct pharmacological profile from aripiprazole. researchgate.net |

| 7-[3-(4-Isopropylpiperazin-1-yl)propoxy]quinolin-2(1H)-one | Quinolin-2(1H)-one | -O-(CH2)3-N-piperazinyl-isopropyl | Synthesized and evaluated for potential therapeutic applications. nih.gov |

Structure Activity Relationship Sar Studies

Impact of Substituents on Quinolinone Ring System Activity

The biological activity of quinolinone derivatives is highly sensitive to the nature and position of substituents on the core ring system. Research indicates that modifications at various positions can dramatically alter a compound's potency and selectivity for specific biological targets.

For instance, in a series of quinolinone derivatives designed as EZH2 inhibitors, substitutions on the quinolinone core were critical for activity. Similarly, studies on quinolinone-based P2X7 receptor antagonists revealed that specific substitutions at positions R1, R2, and R3 were necessary to optimize activity. SAR analysis suggested that a carboxylic acid ethyl ester at the R1 position, an adamantyl carboxamide at R2, and a 4-methoxy group at R3 were optimal for P2X7R antagonism. nih.gov

Further research has highlighted the importance of other positions on the quinolinone ring. A fluorine atom at the C-6 position has been shown to greatly improve antimicrobial activity by increasing the lipophilicity of the molecule, which enhances cell wall penetration. nih.gov Conversely, substitutions at the C-5 position, such as an amino group, have also been found to be beneficial for antibacterial activity. nih.gov The C-7 position, where the chloropropoxy group is located in the title compound, is frequently modified, often with moieties like a piperazinyl ring, to enhance the spectrum of activity. nih.gov

The electronic properties of these substituents also play a significant role. Studies on quinoline (B57606) derivatives have shown that electron-withdrawing groups can influence activity. For example, in a series of 8-hydroxyquinoline (B1678124) derivatives, a 5-fluoro substitution led to potent activity, suggesting favorable electronic effects, while a 5,7-dichloro substitution markedly reduced activity, possibly due to steric hindrance or altered electronic distribution. mdpi.com

| Position | Substituent Type | Observed Effect on Activity | Example Target/Activity | Reference |

|---|---|---|---|---|

| C-3 | Carboxylic acid ethyl ester | Optimal for antagonism | P2X7 Receptor | nih.gov |

| C-5 | Amino group | Beneficial for activity | Antibacterial | nih.gov |

| C-6 | Fluorine | Improved antimicrobial activity (increased lipophilicity) | Antibacterial | nih.gov |

| C-7 | Piperazinyl ring | Enhanced spectrum of activity | Antibacterial | nih.gov |

| C-5, C-7 | Dichloro | Reduced activity (potential steric hindrance) | Cholinesterase Inhibition | mdpi.com |

Influence of the 3-Chloropropoxy Side Chain on Biological Activity

The 7-(3-chloropropoxy) side chain is a critical feature of the title compound, serving not only as a linker for further chemical modification but also directly influencing the molecule's intrinsic biological properties. The length, flexibility, and terminal functional group of this alkoxy chain are key determinants of activity.

Studies on other classes of compounds have demonstrated that alkoxy chain length can significantly govern potency. For example, in a series of 2-bromoalkoxyanthraquinones, a C3 alkoxy chain (a propoxy chain) exhibited the most promising antiproliferation activity against HCT116 colon cancer cells. nih.gov This suggests that a three-carbon linker may be an optimal length for certain receptor interactions. Similarly, research on nitazene (B13437292) opioids showed that varying the alkoxy chain length markedly influenced their in vivo potency, with an ethoxy (C2) chain being the most potent in that specific series. nih.gov

The terminal chlorine atom on the propoxy chain is an electrophilic site, making it a handle for facile chemical modification. This reactive nature is fundamental to its role as a synthetic intermediate. By replacing the chlorine with various nucleophiles, such as amines, thiols, or other heterocyclic moieties, a diverse range of analogues can be synthesized. The nature of the group that replaces the chlorine will ultimately define the pharmacological profile of the final compound. For instance, displacing the chloride with a piperazine (B1678402) ring leads to a class of derivatives with their own distinct SAR, as discussed in the following section.

SAR of Piperazine-Substituted Quinolinone Derivatives

The introduction of a piperazine ring, often via substitution of the terminal chlorine on the 7-propoxy side chain, is a common and effective strategy in drug design to enhance biological activity. Piperazine is a versatile linker that can improve solubility, modulate basicity, and provide additional points of interaction with biological targets. researchgate.net

The substitution pattern on the piperazine ring itself is another critical factor in the SAR of these derivatives. Modifications at the N4 position of the piperazine ring can fine-tune the compound's properties. For instance, attaching different aryl or alkyl groups can alter the molecule's steric and electronic profile, leading to changes in receptor binding affinity and selectivity.

Research on tacrine-quinoline hybrids designed as multifunctional agents for Alzheimer's disease demonstrated the importance of the piperazine linker. nih.gov In these hybrids, piperazine was selected to provide conformational flexibility and to create favorable cation–π interactions with residues in the target enzyme, acetylcholinesterase, thereby enhancing binding affinity. nih.gov

| Core Scaffold | Piperazine Linkage/Substitution | Key Finding | Biological Target/Activity | Reference |

|---|---|---|---|---|

| 4-Phenylamino-quinoline | 3,4-Dimethylpiperazin-1-yl | Critical for high antagonist potency (8.5 nM) | α2C-Adrenoceptor | researchgate.net |

| Tacrine-Quinoline Hybrid | Piperazine as a flexible linker | Enhances binding affinity through conformational flexibility and cation–π interactions | Acetylcholinesterase | nih.gov |

| Quinoline | N-substituted piperazines | Piperazine moiety is a key building block for various pharmacologically active agents | General (Anticancer, Antihistamine, etc.) | researchgate.net |

Conformational Analysis and Bioactive Conformer Identification

The three-dimensional structure, or conformation, of a molecule is intrinsically linked to its biological activity. For a molecule to interact with its biological target, it must adopt a specific low-energy conformation, often referred to as the bioactive conformer. Conformational analysis of quinolinone derivatives is therefore essential for understanding their mechanism of action and for rational drug design.

The flexibility of the 3-chloropropoxy side chain in 7-(3-chloropropoxy)quinolin-2(1H)-one allows it to adopt multiple conformations. The torsion angles around the C-O and C-C bonds of this chain determine the spatial position of the terminal chlorine atom relative to the quinolinone ring. Identifying the lowest energy conformers is a key step in predicting how the molecule will present itself to a receptor.

Computational docking studies can then be used to simulate the interaction of these different conformers with a target's binding site. This allows for the identification of the likely bioactive conformer—the one that forms the most stable complex with the receptor through favorable interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Understanding the specific conformation required for activity provides invaluable insights for designing more rigid analogues that are "pre-organized" in the bioactive shape, potentially leading to increased potency and selectivity.

Based on a comprehensive review of the available scientific literature, there is currently no specific published research data detailing the preclinical biological activities of the compound This compound for the outlined topics.

Extensive searches for the in vitro anticancer and antimicrobial potential of this specific molecule did not yield empirical results concerning its antiproliferative effects, its influence on cell cycle and apoptosis, or its impact on angiogenesis and cell migration. Similarly, data on its specific activity against Gram-positive bacteria such as Bacillus subtilis or Gram-negative bacteria like Pseudomonas aeruginosa were not found in the reviewed sources.

While the broader class of quinolinone and 7-chloroquinoline (B30040) derivatives has been a subject of extensive research for potential therapeutic applications, including anticancer and antimicrobial activities, the specific biological profile of the 7-(3-propoxy) substituted quinolin-2(1H)-one with a terminal chloride remains uncharacterized in the public domain. Consequently, an article with detailed research findings and data tables as requested cannot be generated without deviating from the strict requirement to focus solely on "this compound".

Preclinical Biological Activities

Other Investigated Biological Activities

There is currently no published research available detailing the bioinsecticidal properties of 7-(3-Chloropropoxy)quinolin-2(1H)-one against Sf9 insect cell lines or the fall armyworm, Spodoptera frugiperda. While various compounds, including matrine (B1676216) and eugenol (B1671780) derivatives, have been investigated for their cytotoxic effects on Sf9 cells, similar studies on quinolin-2(1H)-one derivatives have not been reported. nih.govmdpi.combohrium.com

While direct studies on this compound are lacking, the broader class of quinoline (B57606) and quinolin-2-one derivatives has been the subject of research for various biological activities, including anti-inflammatory and molluscicidal effects.

Anti-inflammatory Activity:

Quinoline derivatives have been recognized for their potential as anti-inflammatory agents. researchgate.netnih.govresearchgate.net Research has shown that certain quinoline-2-one derivatives exhibit significant anti-inflammatory activity. researchgate.netepa.gov For instance, some synthesized quinoline derivatives bearing azetidinone scaffolds have demonstrated potent anti-inflammatory and analgesic activities. nih.gov The mechanism of action for the anti-inflammatory effects of quinoline derivatives can vary, with some compounds showing inhibition of cyclooxygenase (COX) enzymes. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the anti-inflammatory potency of these compounds. nih.gov

Anti-inflammatory Activity of Selected Quinoline Derivatives

| Compound Type | Test Model | Observed Activity | Reference |

|---|---|---|---|

| Quinolin-2-one derivatives | Xylene-induced ear edema in mice | Potent anti-inflammatory effects, in some cases stronger than ibuprofen. | researchgate.netepa.gov |

| Quinoline derivatives with azetidinone scaffolds | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity. | nih.gov |

| General Quinoline Derivatives | Various models | Broad anti-inflammatory potential through mechanisms like COX inhibition. | researchgate.netnih.gov |

Molluscicidal Activity:

Research into the molluscicidal properties of quinoline derivatives is less extensive than for their other biological activities. However, some studies have explored the potential of related heterocyclic compounds. For example, various functionally substituted pyridine (B92270) and nicotinonitrile derivatives have been synthesized and evaluated for their molluscicidal activity against land snails. nih.govmdpi.com These studies indicate that the introduction of specific functional groups can lead to significant toxicity in snails. While this research does not directly involve quinoline derivatives, it highlights the potential for nitrogen-containing heterocyclic compounds to act as molluscicides.

Molluscicidal Activity of Related Heterocyclic Derivatives

| Compound Type | Test Organism | Observed Activity | Reference |

|---|---|---|---|

| Functionally substituted pyridine derivatives | Biomphalaria snails | Evaluated for molluscicidal activity. | nih.gov |

| Nicotinonitrile derivatives | Monacha cartusiana (land snails) | Some derivatives showed good mortality rates. | mdpi.com |

Molecular Mechanisms of Action and Target Engagement

Kinase Inhibition

The quinoline (B57606) and quinolinone scaffolds are prominent in the development of kinase inhibitors for oncology. arabjchem.org These structures serve as a versatile foundation for designing molecules that can interfere with the signaling pathways that drive tumor growth and progression. nih.gov

Tyrosine Kinase Inhibition (e.g., Src, Abl)

While not its primary therapeutic target, the quinolinone-derived drug Aripiprazole (B633) has been identified as an inhibitor of Src, a non-receptor tyrosine kinase. cytoskeleton.com The oncogenic kinase Src is crucial for cancer cell proliferation, survival, migration, and invasion. cytoskeleton.com Studies have demonstrated that Aripiprazole can inhibit the kinase activity of Src, its auto-phosphorylation, and the phosphorylation of its downstream targets. This action was shown to induce apoptosis in various cancer cell lines, including glioma and breast cancer cells, suggesting a potential anti-tumor effect mediated through Src inhibition. cytoskeleton.com

Dual EGFR/FAK Kinase Inhibitory Activity

The quinoline scaffold is a key feature in the design of dual inhibitors targeting both the Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK). While direct data on Aripiprazole's activity at these targets is limited, other quinolinone derivatives have been developed specifically for this purpose. Furthermore, related compounds like Brexpiprazole (B1667787) have been shown to sensitize cancer cells to the effects of third-generation EGFR tyrosine kinase inhibitors (EGFR-TKIs) like osimertinib, particularly in glioblastoma and lung cancer models. nih.govnih.gov This suggests that even if not acting as direct inhibitors, these compounds can modulate signaling pathways related to EGFR, potentially by reducing the expression of anti-apoptotic proteins that contribute to TKI resistance. nih.govnih.gov

Inhibition of Other Kinases (e.g., VEGFR, Pim-1, c-Met, PI3K)

The broader class of quinoline-based molecules has demonstrated inhibitory activity against a wide array of other kinases critical to cancer pathology. researchgate.net These include Vascular Endothelial Growth Factor Receptor (VEGFR), which is central to angiogenesis, c-Met, a receptor tyrosine kinase involved in cell motility and invasion, and kinases within the PI3K (Phosphatidylinositol 3-kinase) pathway. Though specific inhibitory data for Aripiprazole against these kinases is not its defining characteristic, the foundational quinolinone structure is a well-established pharmacophore in the ongoing development of targeted kinase inhibitors.

Receptor Modulation

The most well-characterized activities of drugs derived from the 7-alkoxy-quinolin-2-one scaffold, such as Aripiprazole and Brexpiprazole, are their unique modulatory effects on dopamine (B1211576) and serotonin receptors. This profile is central to their therapeutic efficacy in neuropsychiatric disorders.

Dopamine Receptor Interaction (e.g., D2 Partial Agonism)

Aripiprazole's primary mechanism of action is its function as a partial agonist at the dopamine D2 receptor. psychopharmacologyinstitute.comdroracle.ai Unlike traditional antipsychotics that act as full antagonists, a partial agonist can modulate the dopamine system in a state-dependent manner. nih.gov In brain regions with excessive dopamine activity (hyperdopaminergic states), such as the mesolimbic pathway in schizophrenia, Aripiprazole acts as a functional antagonist, binding to the D2 receptor and reducing neurotransmission to a lower, more stable level. psychopharmacologyinstitute.comnih.gov Conversely, in areas with low dopamine activity (hypodopaminergic states), like the mesocortical pathway, it acts as a functional agonist, increasing dopamine signaling. nih.gov This "dopamine system stabilizer" effect is thought to account for its efficacy against a range of symptoms with a lower risk of extrapyramidal side effects compared to full antagonists. nih.govnih.gov

Brexpiprazole shares this mechanism but exhibits even lower intrinsic activity at the D2 receptor compared to Aripiprazole, which may further refine its side effect profile. drugbank.comwikipedia.org

Serotonin Receptor Modulation (e.g., 5-HT1A, 5-HT2A Antagonism)

In addition to its effects on dopamine receptors, Aripiprazole has a complex interaction with the serotonin system. It acts as a partial agonist at the serotonin 5-HT1A receptor and as a potent antagonist at the 5-HT2A receptor. nih.govnih.govresearchgate.net

The partial agonism at presynaptic 5-HT1A autoreceptors can reduce the firing rate of serotonin neurons, while its action at postsynaptic receptors may contribute to therapeutic effects on mood and cognition. drugbank.combenthamopen.com The potent antagonism of 5-HT2A receptors is a hallmark feature of atypical antipsychotics and is believed to contribute to a lower incidence of motor side effects and potential benefits for negative symptoms and cognition. benthamopen.com This combined activity profile on both dopamine and serotonin systems underlies its classification as a dopamine-serotonin system stabilizer. researchgate.net Brexpiprazole demonstrates a similar profile of 5-HT1A partial agonism and 5-HT2A antagonism. drugbank.com

The binding affinities of Aripiprazole for these key receptor targets are summarized in the table below.

| Receptor | Binding Affinity (Ki, nM) | Activity |

|---|---|---|

| Dopamine D2 | 0.34 | Partial Agonist |

| Dopamine D3 | 0.8 | Partial Agonist |

| Serotonin 5-HT1A | 1.7 - 4.2 | Partial Agonist |

| Serotonin 5-HT2A | 3.4 | Antagonist |

| Serotonin 5-HT2C | 15 | Antagonist |

| Serotonin 5-HT7 | 39 | Antagonist |

| Alpha-1 Adrenergic | 57 | Antagonist |

| Histamine H1 | 61 | Antagonist |

Data compiled from DrugBank and related publications. drugbank.comdrugbank.com

Adrenergic Alpha-1 Receptor Antagonism

Adrenergic alpha-1 receptors are involved in smooth muscle contraction and are targets for drugs treating conditions like hypertension. researchgate.net While some complex alkaloids that contain a quinoline structure have been evaluated for activity at adrenergic receptors, this is not a widely reported mechanism for simple quinolin-2(1H)-one derivatives. drugbank.comnih.gov For instance, the ergot alkaloid nicergoline, which has alpha-1 antagonist activity, features a complex fused ring system incorporating an ergoline structure. drugbank.com The activity of a compound at these receptors is highly dependent on its specific three-dimensional structure and substituent groups.

Enzyme Inhibition Beyond Kinases

The quinoline scaffold is a versatile foundation for a variety of enzyme inhibitors. researchgate.net Derivatives of quinolin-2(1H)-one have demonstrated inhibitory activity against several critical cellular enzymes beyond the kinase family, playing roles in protein degradation, cell division, and DNA metabolism. researchgate.netresearchgate.net

Proteasome Inhibition

The proteasome is a multi-protein complex responsible for degrading dysfunctional or unnecessary proteins, making it a key target in cancer therapy. Certain substituted quinolines have been identified as noncovalent inhibitors of the human 20S proteasome. researchgate.netnih.gov One study on substituted quinolines identified a lead compound, referred to as Quinoline 7, that inhibits the chymotryptic-like (CT-L) and caspase-like (Casp-L) activities of the proteasome. nih.gov This inhibition is proposed to occur through an allosteric or non-competitive mechanism, where the inhibitor binds to a site other than the active site to modulate the enzyme's function. nih.govnih.gov

Table 1: Proteasome Inhibition by a Representative Substituted Quinoline

| Proteolytic Activity | IC₅₀ Value (μM) |

|---|---|

| Chymotryptic-like (CT-L) | 14.4 |

| Caspase-like (Casp-L) | 17.7 |

| Tryptic-like (T-L) | > 25 |

Data reflects the inhibitory concentration (IC₅₀) of a lead substituted quinoline compound on the different catalytic activities of the purified human 20S proteasome. nih.gov

Tubulin Polymerization Inhibition

Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintaining cell structure. nih.gov The quinoline and quinolin-2(1H)-one scaffolds are present in numerous compounds that act as tubulin polymerization inhibitors. nih.govnih.govtandfonline.com These agents often bind to the colchicine site on β-tubulin, disrupting microtubule dynamics. nih.govtandfonline.com This interference with microtubule formation leads to an arrest of the cell cycle in the G2/M phase and can ultimately induce apoptosis (programmed cell death). tandfonline.com Various derivatives, such as quinoline-sulfonamides and quinoline-chalcone hybrids, have shown potent inhibition of tubulin assembly. nih.govtandfonline.com

Table 2: Examples of Quinoline Derivatives as Tubulin Polymerization Inhibitors

| Compound Class | Target Cancer Cell Line | Tubulin Polymerization IC₅₀ (μM) |

|---|---|---|

| Quinoline-Sulfonamide Derivative (D13) | HeLa | 6.74 |

| Pyridin-2-one Derivative (4c) | MDA-MB-231 | 17 |

| Quinoline-Chalcone Hybrid (30) | K-562 | Comparable to Combretastatin A-4 |

This table provides examples of IC₅₀ values for different quinoline derivatives, demonstrating the scaffold's role in tubulin polymerization inhibition. nih.govnih.govtandfonline.com

Topoisomerase Inhibition (e.g., Topoisomerase I)

Topoisomerases are crucial enzymes that manage the topological state of DNA during replication, transcription, and repair by creating transient strand breaks. researchgate.netnih.gov Many anticancer agents function by inhibiting these enzymes. rsc.org The quinoline framework is a key component of numerous topoisomerase inhibitors. researchgate.netnih.gov These compounds can act as "topoisomerase poisons" by stabilizing the covalent complex formed between the topoisomerase and DNA. nih.govnih.gov This action prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and triggering cell death pathways. nih.gov Both Topoisomerase I and Topoisomerase II have been identified as targets for various quinoline derivatives. researchgate.netrsc.org

DNA Repair Inhibition

In response to DNA damage, cells activate complex DNA repair pathways to maintain genomic integrity. nih.gov Inhibiting these pathways is a modern strategy in cancer therapy, particularly in tumors that already have deficiencies in certain repair mechanisms. google.comgoogle.com One of the key enzyme families in DNA repair is the Poly(ADP-ribose) polymerase (PARP) family. researchgate.net The quinolin-2-one structure has been investigated as a scaffold for the development of PARP inhibitors. researchgate.net By inhibiting PARP, these compounds can induce a state known as synthetic lethality in cancer cells that have a compromised ability to repair DNA double-strand breaks through homologous recombination (HR). google.comgoogle.com

Interaction with Biochemical Pathways

Through the inhibition of key enzymes, 7-(3-Chloropropoxy)quinolin-2(1H)-one and related compounds can significantly interact with and disrupt major biochemical pathways essential for cancer cell survival and proliferation.

Protein Homeostasis and Signaling: By inhibiting the proteasome, these compounds interfere with the degradation of regulatory proteins. This disruption can affect numerous signaling pathways, including the NF-κB pathway, which is critical for inflammation, immunity, and cell survival. nih.gov

Cell Cycle Progression: Inhibition of tubulin polymerization directly impacts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to a halt in the cell cycle at the G2/M checkpoint, preventing cellular proliferation. nih.govtandfonline.com

DNA Damage Response (DDR): The inhibition of topoisomerases and DNA repair enzymes like PARP directly interferes with the DDR pathway. This leads to an accumulation of unrepaired DNA damage, which can overwhelm the cell's repair capacity and activate apoptotic pathways to eliminate the damaged cells. nih.govnih.gov

Protein Folding Machinery Inhibition (e.g., Hsp90)

The chemical compound this compound is recognized primarily as a crucial intermediate in the synthesis of more complex molecules designed to target the 90-kDa heat shock protein (Hsp90). While not extensively documented as an active inhibitor itself, its quinolin-2(1H)-one core structure is a key pharmacophore in a class of compounds developed as Hsp90 inhibitors. These derivative compounds have shown potential in disrupting the protein folding machinery that is essential for the survival of cancer cells. nih.govnih.gov

Heat shock protein 90 is a molecular chaperone that plays a vital role in the stability, function, and folding of a wide array of "client" proteins. nih.govnih.gov Many of these client proteins are critical for cancer cell growth, proliferation, and survival, making Hsp90 a significant target in oncology research. nih.govmdpi.com The inhibition of Hsp90 leads to the degradation of these client proteins, ultimately resulting in the suppression of tumor growth. mdpi.com

The mechanism of action for quinolin-2(1H)-one-based Hsp90 inhibitors typically involves binding to the ATP-binding pocket in the N-terminal domain of the Hsp90 protein. nih.govmdpi.com This competitive inhibition prevents the hydrolysis of ATP, a process that is essential for the chaperone's function. By blocking this step, the inhibitors lock Hsp90 in an inactive conformation, which disrupts the chaperone cycle and leads to the misfolding and subsequent degradation of its client proteins. nih.gov

Research into derivatives of quinolin-2(1H)-one has led to the development of compounds with significant anti-proliferative activity against various cancer cell lines. For instance, studies on 3-amido-quinolin-2-one analogues have identified potent Hsp90 inhibitors. nih.gov One such derivative, 6BrCaQ, has been highlighted as a promising C-terminal Hsp90 inhibitor with antiproliferative activity in the micromolar range against several cancer cell lines. nih.gov Further modifications of the quinolinone scaffold have yielded compounds with even greater potency.

The table below summarizes the inhibitory activity of several quinolinone-based Hsp90 inhibitors against cancer cell lines, demonstrating the therapeutic potential of this class of compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 26 | Varies | ~0.14 | nih.gov |

| Compound 27 | Varies | ~0.27 | nih.gov |

| 6BrCaQ | MCF7, MDA-MB-231, PC3, etc. | 5-50 | nih.gov |

| Compound 23 | Varies | ~0.73 - 1 | nih.gov |

This table is for illustrative purposes and showcases the activity of derivatives, not this compound itself.

Preclinical Pharmacological Studies

Pharmacodynamics (In Vitro Models)

Pharmacodynamics studies in vitro are crucial for elucidating the mechanism of action of a compound. These typically involve assessing a compound's affinity for various biological targets such as receptors and its potential to inhibit enzyme activity.

Receptor Binding Affinities

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competition binding assays. There is currently no publicly available data on the receptor binding affinities of 7-(3-Chloropropoxy)quinolin-2(1H)-one for any known biological receptors.

Enzyme Inhibition Potencies (e.g., IC50 values)

Enzyme inhibition assays measure the ability of a compound to interfere with enzyme activity. The potency of an inhibitor is commonly expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. No enzyme inhibition data for this compound has been reported in the scientific literature.

Pharmacokinetics (In Vitro and Animal Models)

In vitro and animal models are utilized to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate in humans.

Cellular Uptake and Internalization

Studies on cellular uptake and internalization are performed to understand how a compound enters cells. These experiments often use cell lines to investigate the mechanisms of transport across the cell membrane. There are no published studies detailing the cellular uptake and internalization of this compound.

Metabolism and Disposition (In Vitro Systems)

In vitro metabolism studies, often using liver microsomes or hepatocytes, are conducted to identify potential metabolic pathways and the enzymes responsible for a compound's biotransformation. Information regarding the in vitro metabolism and disposition of this compound is not available.

In Vitro ADME Properties (e.g., PAMPA, PAMPA-BBB)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput screening method used to predict the passive intestinal absorption of compounds. A variation of this assay, PAMPA-BBB, is used to predict permeability across the blood-brain barrier. No data from PAMPA or PAMPA-BBB assays for this compound have been made public.

Computational and Molecular Modeling Approaches

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand and its target protein at the molecular level. This method models the interaction between a small molecule, such as a 7-(3-Chloropropoxy)quinolin-2(1H)-one derivative, and a macromolecular target, typically a protein. The primary goal is to predict the binding mode and affinity of the ligand.

In studies involving quinoline-based molecules, molecular docking has been successfully employed to investigate their potential as therapeutic agents. For instance, docking studies on 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein have revealed potential antitumor activity, with binding affinities ranging from -5.3 to -6.1 kcal/mol nih.gov. These simulations identify key amino acid residues involved in the interaction, such as ILE-8, LYS-7, and TRP-12, which are crucial for the stability of the ligand-protein complex nih.gov. Similarly, docking studies of betulin triazole derivatives with a 1,4-quinone moiety against SARS-CoV-2 proteins like Mpro have shown promising affinity scores, suggesting their potential to inhibit viral replication mdpi.com.

The insights gained from docking simulations, such as binding energy and specific molecular interactions, are critical for optimizing the structure of lead compounds to enhance their efficacy and selectivity.

Table 1: Example Molecular Docking Results for Quinoline (B57606) Derivatives Against Protein CB1a This table presents illustrative data based on findings for related compounds to demonstrate the typical output of molecular docking studies.

| Compound | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|

| Derivative 1 | -5.3 | LYS-16, PHE-15, TRP-12 |

| Derivative 2 | -5.8 | ILE-8, LYS-7, TRP-25 |

| Derivative 3 | -6.1 | ILE-18, VAL-14, LYS-10 |

| Derivative 4 | -5.5 | LYS-11, GLU-9, LYS-26 |

Data is hypothetical and derived from similar studies on quinoline derivatives nih.gov.

Structure-Based Drug Design

Structure-Based Drug Design (SBDD) is a rational drug design approach that relies on the three-dimensional (3D) structural information of the biological target nih.gov. The availability of a high-resolution structure of a target protein, typically determined through X-ray crystallography or NMR spectroscopy, allows for the design of molecules that can bind with high affinity and specificity nih.govmdpi.com.

The SBDD process involves identifying key binding sites on the target protein and designing ligands that complement these sites in terms of shape and chemical properties. This method has been instrumental in developing inhibitors for various targets. For example, SBDD was used to develop 3-carboxy-substituted 1,2,3,4-tetrahydroquinolines as inhibitors of the Mcl-1 oncoprotein, a significant target in cancer therapy rsc.org. By analyzing the protein's binding pocket, researchers could design novel chemotypes with potent inhibitory activity, achieving a Ki of 120 nM rsc.org. Recently, advanced methods like Decomposed Direct Preference Optimization (DecompDPO) have been proposed to fine-tune generative models for SBDD, significantly improving the success rate of molecular optimization arxiv.org.

For a compound like this compound, SBDD could be applied to optimize its structure to better fit the binding pocket of a specific therapeutic target, thereby enhancing its potency and selectivity.

Ligand-Based Drug Design

In the absence of a known 3D structure of the target receptor, Ligand-Based Drug Design (LBDD) becomes an essential strategy nih.govnih.gov. LBDD methods utilize the knowledge of molecules known to be active against a specific target to develop a predictive model nih.govfiveable.me. These approaches are based on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.

Key LBDD methodologies include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) analysis nih.govfiveable.me. A pharmacophore model defines the essential 3D arrangement of functional groups that a molecule must possess to be active at a specific target. This model can then be used to screen large compound libraries for new potential hits. LBDD has been effectively used to design novel quinoline and quinazolinone derivatives as potential anticancer agents nih.govresearchgate.net. By analyzing a set of known active compounds, researchers can design new molecules with improved properties, such as enhanced bioavailability and drug-likeness nih.gov.

Table 2: Illustrative Physicochemical Properties for Designed Quinoline-Based Ligands This table showcases typical parameters evaluated in LBDD studies, based on data for related quinoline derivatives nih.gov.

| Ligand | TPSA | Number of H-Bond Interactions | Volume | Predicted Activity (IC₅₀) |

|---|---|---|---|---|

| Ligand 1 | 118.99 | 3 | 459.83 | High |

| Ligand 2 | 111.19 | 5 | 254.94 | Moderate |

| Ligand 3 | 59.14 | 3 | 303.10 | High |

| Ligand 4 | 114.71 | 7 | 376.35 | Moderate |

TPSA: Total Polar Surface Area. Data is representative of LBDD studies on quinoline derivatives nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity nih.govpensoft.net. By identifying specific molecular descriptors (physicochemical properties) that influence a compound's activity, QSAR models can predict the activity of new, unsynthesized molecules nih.gov.

QSAR studies are fundamental to rational drug development, reducing the costs and time associated with synthesizing and testing new compounds nih.gov. Both 2D and 3D-QSAR models have been developed for various quinoline derivatives to predict their efficacy against different diseases. For example, QSAR models for quinoline derivatives have been created to predict their inhibitory activity against Plasmodium falciparum, the parasite responsible for malaria nih.govresearchgate.net. These models demonstrated high predictive power, with test set r² values up to 0.878, and helped identify key structural features, such as the presence of a chlorine atom at position 7 of the quinoline core, that enhance activity nih.gov.

The development of a robust QSAR model for a series of compounds related to this compound could guide the synthesis of more potent analogues by predicting the effect of structural modifications on their biological activity.

Table 3: Example of a 3D-QSAR Model for Quinoline Derivatives This table illustrates the statistical validation parameters typical for a QSAR model, based on studies of similar compounds nih.govresearchgate.net.

| Model | r² (Correlation Coefficient) | Q² (Cross-validated r²) | r²_test (External Validation) |

|---|---|---|---|

| CoMFA | 0.952 | 0.731 | 0.878 |

| CoMSIA | 0.938 | 0.719 | 0.876 |

| 2D-QSAR | 0.891 | 0.855 | 0.845 |

CoMFA: Comparative Molecular Field Analysis; CoMSIA: Comparative Molecular Similarity Indices Analysis.

Predictive Modeling for Biological Activity

Predictive modeling for biological activity encompasses a broad range of computational techniques, including QSAR and machine learning, designed to forecast the therapeutic effects and properties of chemical compounds nih.govarxiv.org. These models are trained on large datasets of molecules with known biological activities to learn the complex relationships between chemical structure and biological response researchgate.netresearchgate.net.

The ultimate goal of predictive modeling is to screen virtual libraries of compounds and prioritize those with the highest probability of being active and possessing favorable drug-like properties. This in silico screening significantly narrows down the number of candidates for experimental validation. Modern approaches leverage machine learning algorithms such as Support Vector Machines, Naïve Bayes, and deep learning to build highly accurate predictive models researchgate.netarxiv.org. These models can predict a wide spectrum of biological activities, from target-specific inhibition to broader toxicological profiles researchgate.net.

For compounds like this compound, predictive models can be used to forecast its potential biological activity spectrum, guiding further experimental investigation into its most promising therapeutic applications nih.govresearchgate.net.

Research Directions and Future Perspectives

Design of Novel Quinolinone Analogs with Enhanced Specificity and Potency

Key strategies in the design of novel analogs include:

Modification of Substituents: The nature and position of substituents on the quinoline (B57606) ring play a critical role in biological activity. For instance, in a series of quinolinone-carboxamide derivatives, the substitution at the amide position was found to be a primary determinant of antioxidant activity. nih.gov Similarly, for quinoline-chalcone derivatives designed as anticancer agents, specific substitutions led to compounds with excellent inhibitory potency against various cancer cell lines. mdpi.com

Molecular Hybridization: This strategy involves combining the quinolinone pharmacophore with other known bioactive moieties to create a single hybrid molecule with potentially synergistic or multi-target effects. mdpi.comnih.gov Examples include hybrids of quinoline with chalcones, triazoles, and pyrazoles, which have shown promising antitumor and antimicrobial activities. mdpi.comnih.govbioengineer.org The goal is to develop agents that can overcome drug resistance or act on multiple pathways simultaneously. researchgate.net

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved potency, selectivity, or pharmacokinetic profiles. For example, a hydroxyl group has been used as a suitable bioisostere for an amino group in certain 4-carbinol quinolines, resulting in compounds with interesting antiproliferative properties. durham.ac.uk

Table 1: Examples of Quinolinone Analog Design Strategies and Outcomes

| Design Strategy | Target/Application | Key Findings | Reference(s) |

| Substituent Modification | Immunosuppression | Quinolinone-3-carboxamide derivatives showed potent immunosuppressive effects on IL-2 release from T cells, with activity dependent on N-substituents. | nih.gov |

| Molecular Hybridization | Anticancer | Quinoline-chalcone hybrids exhibited significant antiproliferative activity against MGC-803, HCT-116, and MCF-7 cancer cell lines. | mdpi.com |

| Molecular Hybridization | Antiviral (EV-D68) | Oxadiazole-substituted quinoline analogs were identified as potent anti-enterovirus D68 agents targeting the VP1 protein. | nih.gov |

| Substituent Modification | Alzheimer's Disease | Tacrine-quinoline hybrids with 8-hydroxyquinoline (B1678124) moieties were developed as multifunctional agents for cholinesterase inhibition and metal chelation. mdpi.com | mdpi.com |

Exploration of New Therapeutic Areas for Quinolinone Scaffolds

The quinoline and quinolinone scaffolds are recognized for their broad spectrum of biological activities, making them attractive for exploration in new therapeutic areas beyond their traditional uses. rsc.orgnih.govnih.gov While quinoline derivatives are well-established as antimalarial and anticancer agents, research is uncovering their potential in treating a wide range of other diseases. rsc.orgnih.gov

Emerging therapeutic applications for quinolinone scaffolds include:

Antimicrobial Agents: With the rise of antimicrobial resistance, there is a critical need for new drugs. nih.gov Quinoline derivatives, particularly quinoline-triazole hybrids, have demonstrated significant potential against biofilm-associated infections and multidrug-resistant bacteria and fungi. nih.govbioengineer.org

Antiviral Drugs: Novel quinoline analogs have been identified as potent inhibitors of various viruses. For instance, specific derivatives have shown strong activity against Enterovirus D68 (EV-D68) by targeting the viral protein VP1. nih.gov

Neurodegenerative Diseases: The multifactorial nature of diseases like Alzheimer's has led to the development of multi-target-directed ligands. mdpi.com Tacrine-quinoline hybrids incorporating an 8-hydroxyquinoline moiety have been designed to simultaneously inhibit cholinesterases, block Aβ peptide aggregation, and chelate metal ions involved in oxidative stress. mdpi.com

Anti-inflammatory and Immunosuppressive Agents: Certain quinolinone derivatives have shown promise as anti-inflammatory agents by inhibiting enzymes like soybean lipoxygenase (LOX). researchgate.net Additionally, specific quinolinone-carboxamide derivatives have been identified as potent immunosuppressants. nih.gov

Table 2: Investigated Therapeutic Areas for the Quinolinone Scaffold

| Therapeutic Area | Mechanism/Target | Example Compound Class | Reference(s) |

| Anticancer | Kinase Inhibition, Topoisomerase Inhibition, Apoptosis Induction | Quinoline-Chalcone Hybrids, Bosutinib | mdpi.comrsc.orgnih.gov |

| Antimalarial | Heme Polymerization Inhibition | Chloroquine, Mefloquine | rsc.org |

| Antimicrobial | Biofilm Disruption, DNA Gyrase Inhibition | Quinoline-Triazole Hybrids | nih.govbioengineer.org |

| Antiviral | VP1 Protein Inhibition (EV-D68) | Oxadiazole-Substituted Quinolines | nih.gov |

| Neurodegenerative | Cholinesterase Inhibition, Metal Chelation, Aβ Aggregation Blocking | Tacrine-Quinoline Hybrids | mdpi.com |

| Anti-inflammatory | Lipoxygenase (LOX) Inhibition | Quinolinone Carboxamides | researchgate.net |

Development of Advanced Synthetic Strategies for Complex Derivatives

The synthesis of complex and diverse quinolinone derivatives is essential for drug discovery efforts. Traditional synthetic methods are continually being improved upon, and novel strategies are being developed to enhance efficiency, yield, and structural diversity. mdpi.comresearchgate.net These advanced methods allow for the construction of intricate molecular architectures that were previously difficult to access. numberanalytics.com

Modern synthetic strategies include:

C-H Bond Activation/Functionalization: Transition-metal-catalyzed C-H bond activation offers an efficient way to directly introduce functional groups onto the quinoline core, avoiding the need for pre-functionalized starting materials. researchgate.net This approach provides a powerful tool for creating diverse libraries of compounds for screening.

Photocatalysis: Photo-induced oxidative cyclization and other photocatalytic methods are emerging as green and efficient strategies for quinoline synthesis. mdpi.com These reactions often proceed under mild conditions with high selectivity.

Multi-Component Reactions: One-pot reactions involving three or more components to form the quinolinone core are highly valued for their atom economy and operational simplicity. researchgate.net These methods allow for the rapid generation of molecular complexity from simple starting materials.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for many synthetic transformations involved in quinoline synthesis, offering a more efficient alternative to conventional heating. researchgate.net

Integration of Computational and Experimental Approaches in Drug Discovery

The synergy between computational and experimental methods has revolutionized modern drug discovery, accelerating the identification and optimization of lead compounds. researchgate.netjddhs.com This integrated approach is particularly valuable in the development of novel quinolinone-based drugs.

The integrated workflow typically involves:

Computational (In Silico) Methods:

Molecular Docking and Virtual Screening: These techniques are used to predict the binding modes of quinolinone derivatives to their target proteins and to screen large virtual libraries for potential hits. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), correlate the three-dimensional structures of compounds with their biological activities, providing insights for designing more potent molecules. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target, helping to assess the stability of the binding complex. nih.gov

ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. frontiersin.org

Experimental Validation:

High-Throughput Screening (HTS): Experimental screening of compound libraries against biological targets validates the predictions from virtual screening and identifies active compounds. researchgate.net

Structural Biology: Techniques like X-ray crystallography and NMR spectroscopy provide detailed atomic-level information about how a compound binds to its target, which is invaluable for structure-based drug design. researchgate.net

In Vitro and In Vivo Assays: Biological assays are essential to confirm the activity, potency, and efficacy of the synthesized compounds in cellular and animal models. jddhs.com

This iterative cycle of computational design, chemical synthesis, and experimental validation allows for a more rational and efficient path toward the development of novel quinolinone-based therapeutic agents. researchgate.netjddhs.com

Q & A

Q. What are common synthetic routes for 7-(3-chloropropoxy)quinolin-2(1H)-one?

The compound is synthesized via alkylation of the hydroxyl group in quinolin-2(1H)-one derivatives using 3-chloropropyl reagents. For example, 7-hydroxycoumarin analogs are reacted with 3-chloropropyl halides in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to introduce the 3-chloropropoxy side chain . Reaction progress is monitored by TLC, and products are purified via recrystallization or chromatography. Structural confirmation relies on ¹H NMR, with characteristic peaks for the chloropropoxy chain (δ 4.18–4.22 ppm for -OCH₂ and δ 3.75–3.79 ppm for -CH₂Cl) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and linker integration (e.g., coupling constants for aromatic protons and chloropropoxy methylene groups) .

- Mass spectrometry (MS) : For molecular ion verification and fragmentation analysis .

- IR spectroscopy : To identify carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and ether (C-O-C) bands (~1200 cm⁻¹) .

Q. What structural features influence the biological activity of quinolin-2(1H)-one derivatives?

Activity is modulated by:

- Substituent position : Electron-withdrawing groups (e.g., Cl) at the 7-position enhance antimicrobial potency by increasing electrophilicity .

- Linker flexibility : A 3-chloropropoxy chain balances lipophilicity and steric accessibility for target binding .